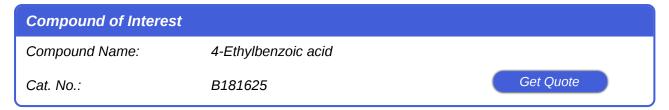


Theoretical and Computational Investigations of 4-Ethylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylbenzoic acid (4-EBA), a para-substituted aromatic carboxylic acid, serves as a versatile building block in various chemical and pharmaceutical applications.[1] Its utility as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials underscores the importance of a thorough understanding of its molecular properties.[2][3] This technical guide provides an in-depth overview of the theoretical and computational studies of **4-Ethylbenzoic acid**, offering insights into its structural, spectroscopic, and electronic characteristics. The guide also explores its potential biological implications, particularly in the context of recent findings linking it to cancer cell proliferation.

This document summarizes key experimental data and complements it with theoretical calculations, primarily based on Density Functional Theory (DFT), which has proven to be a reliable method for the analysis of benzoic acid derivatives.[4][5] The methodologies and expected computational data presented herein are based on established protocols for similar molecular systems, providing a robust framework for researchers in the field.

Molecular and Physicochemical Properties

4-Ethylbenzoic acid is a solid at room temperature with a melting point in the range of 112-113 °C.[6] Its fundamental properties are summarized in the table below.

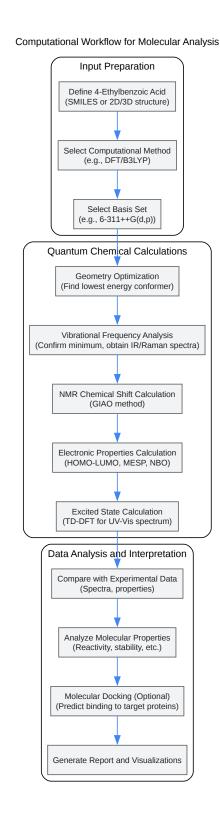


Property	Value	Source
Molecular Formula	C ₉ H ₁₀ O ₂	[6][7]
Molecular Weight	150.17 g/mol	[6]
CAS Number	619-64-7	[6]
IUPAC Name	4-ethylbenzoic acid	[6][7]
Canonical SMILES	CCC1=CC=C(C=C1)C(=O)O	[6]
InChI Key	ZQVKTHRQIXSMGY- UHFFFAOYSA-N	[6]
Melting Point	112-113 °C	[6]
LogP	2.89	[6]

Computational Chemistry Workflow

The theoretical investigation of a molecule like **4-Ethylbenzoic acid** typically follows a systematic computational workflow. This process, from initial structure preparation to the analysis of various molecular properties, is depicted in the diagram below.





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A generalized workflow for the computational analysis of **4-Ethylbenzoic acid**.



Spectroscopic Analysis Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful tool for the characterization of molecular structure. The experimental FT-IR and FT-Raman spectra of **4-Ethylbenzoic acid** have been well-documented.[6] Theoretical calculations using DFT, particularly with the B3LYP functional and a 6-311++G(d,p) basis set, are expected to provide vibrational frequencies that are in good agreement with experimental data after appropriate scaling.[4]

Experimental Protocol (FT-IR): The FT-IR spectrum of solid **4-Ethylbenzoic acid** is typically recorded using the KBr pellet technique. A small amount of the sample is mixed with dry potassium bromide powder and pressed into a thin, transparent disk. The spectrum is then recorded in the 4000-400 cm⁻¹ range.[6]

Experimental Protocol (FT-Raman): The FT-Raman spectrum is obtained by irradiating the solid sample with a near-infrared laser. The scattered radiation is collected and analyzed to obtain the vibrational spectrum, typically in the 3500-50 cm⁻¹ range.

Computational Protocol: The molecular geometry of **4-Ethylbenzoic acid** is first optimized to a minimum energy structure at the B3LYP/6-311++G(d,p) level of theory. Then, the harmonic vibrational frequencies are calculated at the same level of theory. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors.[2]

Table of Key Vibrational Frequencies (Experimental and Expected Theoretical)



Vibrational Mode	Experimental FT-IR (cm ⁻¹)	Expected Scaled DFT (cm ⁻¹)
O-H stretch (carboxylic acid dimer)	~2500-3300 (broad)	~2900-3100
C-H stretch (aromatic)	~3000-3100	~3050-3150
C-H stretch (aliphatic)	~2850-2980	~2900-3000
C=O stretch (carboxylic acid dimer)	~1680-1710	~1690
C=C stretch (aromatic)	~1610, 1580, 1500	~1600, 1570, 1490
C-O stretch (carboxylic acid)	~1280-1320	~1300
O-H in-plane bend	~1400-1440	~1420
O-H out-of-plane bend	~920 (broad)	~930

Note: Experimental values are approximate and can vary based on the specific experimental conditions. Expected theoretical values are based on studies of similar benzoic acid derivatives.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical environment of the hydrogen and carbon atoms in a molecule.

Experimental Protocol (¹H and ¹³C NMR): NMR spectra are typically recorded on a spectrometer operating at a high frequency (e.g., 600 MHz for ¹H) in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a standard, usually tetramethylsilane (TMS).[6]

Computational Protocol: The GIAO (Gauge-Including Atomic Orbital) method, implemented within a DFT framework (e.g., B3LYP/6-311++G(d,p)), is a standard and reliable approach for calculating NMR chemical shifts. The calculations are often performed in the gas phase or with a solvent model to better mimic experimental conditions.[4][8]



Table of ¹H NMR Chemical Shifts (Experimental and Expected Theoretical)

Proton	Experimental (ppm)	Expected Theoretical (ppm)
-СООН	~12.0-13.0	~12.5
Aromatic (ortho to -COOH)	~7.9-8.1	~8.0
Aromatic (ortho to -CH ₂ CH ₃)	~7.2-7.4	~7.3
-CH ₂ -	~2.7	~2.7
-CH₃	~1.2-1.3	~1.2

Note: Experimental values are approximate and can vary based on the solvent and concentration. Expected theoretical values are based on studies of similar benzoic acid derivatives.[4][8]

Table of ¹³C NMR Chemical Shifts (Experimental and Expected Theoretical)

Carbon	Experimental (ppm)	Expected Theoretical (ppm)
-COOH	~167-173	~170
Aromatic (C-COOH)	~128-132	~130
Aromatic (C-CH ₂ CH ₃)	~148-152	~150
Aromatic (CH, ortho to - COOH)	~129-131	~130
Aromatic (CH, ortho to - CH ₂ CH ₃)	~127-129	~128
-CH ₂ -	~28-30	~29
-СНз	~14-16	~15



Note: Experimental values are approximate and can vary based on the solvent. Expected theoretical values are based on studies of similar benzoic acid derivatives.[4]

Electronic PropertiesFrontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's excitability and stability.[2]

Computational Protocol: HOMO and LUMO energies are readily obtained from DFT calculations after geometry optimization. The B3LYP/6-311++G(d,p) level of theory is commonly used for this purpose.[2]

Table of Expected Electronic Properties

Property	Expected Value (eV)
HOMO Energy	~ -6.5 to -7.0
LUMO Energy	~ -1.5 to -2.0
HOMO-LUMO Gap	~ 4.5 to 5.5

Note: These values are estimations based on DFT calculations for similar benzoic acid derivatives and can vary depending on the specific computational method and basis set used.

[2]

Molecular Electrostatic Potential (MESP)

The MESP map is a valuable tool for visualizing the charge distribution in a molecule and predicting its sites for electrophilic and nucleophilic attack.

Computational Protocol: The MESP is calculated from the optimized molecular structure using DFT. The potential is mapped onto the electron density surface, with red indicating regions of



high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For **4-Ethylbenzoic acid**, the MESP is expected to show a region of high negative potential around the carbonyl and hydroxyl oxygen atoms of the carboxylic acid group, making them likely sites for electrophilic attack. The hydrogen atom of the hydroxyl group and the aromatic protons are expected to be in regions of positive potential.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions. It can quantify the delocalization of electron density between filled and empty orbitals, which is crucial for understanding molecular stability and reactivity.[9]

Computational Protocol: NBO analysis is performed on the optimized molecular structure using a suitable software package that interfaces with quantum chemistry programs. The analysis provides information on charge transfer energies (E(2)) between donor and acceptor orbitals. For **4-Ethylbenzoic acid**, significant E(2) values are expected for interactions involving the lone pairs of the oxygen atoms and the π^* orbitals of the aromatic ring and the carbonyl group, indicating electron delocalization.

Biological Activity and Signaling Pathways

Recent studies have implicated **4-Ethylbenzoic acid** in promoting the proliferation and invasion of cervical cancer cells.[10][11] While the exact mechanism is still under investigation, a potential pathway involves the upregulation of glycolysis through the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF- 1α).[10]

Potential Role in the HIF-1α Signaling Pathway

HIF-1 α is a key transcription factor that is activated under hypoxic conditions and plays a crucial role in cancer metabolism, angiogenesis, and cell survival.[12][13] The diagram below illustrates a simplified HIF-1 α signaling pathway and the potential point of influence of **4-Ethylbenzoic acid**.



Normoxia (Normal Oxygen) 4-Ethylbenzoic Acid HIF-1α (Potential Stabilizer) Hydroxylation Stabilization? Hypoxia (Low Oxygen) / 4-EBA Influence PHD Enzymes HIF-1β (ARNT) Recognition VHL Protein HIF-1 Complex Ubiquitination Binds to Hypoxia Response Element (HRE) Proteasome in DNA **Target Gene Transcription** Degradation (e.g., HK2, VEGF) Cellular Effects Increased Glycolysis Angiogenesis Cell Proliferation & Invasion (Warburg Effect)

Potential Influence of 4-EBA on the HIF-1α Pathway in Cancer

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